molecular formula C20H20N2O3 B7163538 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-3-yl)acetamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-3-yl)acetamide

Cat. No.: B7163538
M. Wt: 336.4 g/mol
InChI Key: SGLVHXNJCKSHDI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-3-yl)acetamide: is a synthetic organic compound that features both indene and indole moieties

Properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-17-8-4-7-15-19(17)13(11-21-15)10-18(24)22-20-14-6-3-2-5-12(14)9-16(20)23/h2-8,11,16,20-21,23H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLVHXNJCKSHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(=O)NC3C(CC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-3-yl)acetamide typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of a suitable precursor, such as 2-phenyl-1,3-butadiene, under acidic conditions.

    Formation of the Indole Moiety: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the Moieties: The indene and indole moieties are then coupled through an amide bond formation. This can be achieved by reacting the indene derivative with an indole derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the indene moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The methoxy group on the indole moiety can undergo nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving indene and indole derivatives.

    Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indene and indole moieties may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(4-hydroxy-1H-indol-3-yl)acetamide
  • N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(4-chloro-1H-indol-3-yl)acetamide

Uniqueness

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-3-yl)acetamide is unique due to the presence of both a hydroxy group on the indene moiety and a methoxy group on the indole moiety. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

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